Methyl 4-formamido-3-methoxybenzoate
Overview
Description
Methyl 4-formamido-3-methoxybenzoate is a chemical compound that is structurally related to various benzoate esters, which are often used in pharmaceuticals, cosmetics, and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, its structure can be inferred to contain a methoxy group and a formamido substituent on a benzoate ester framework.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which was prepared from methyl 4-bromobenzoate and iso-vanilline . Similarly, the synthesis of methyl 4-formamido-3-methoxybenzoate would likely involve a condensation step, possibly starting from a methoxybenzoate precursor and introducing the formamido group through a suitable amine source and condensing agents.
Molecular Structure Analysis
The molecular structure of related benzoate esters has been determined using X-ray crystallography, as demonstrated for the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid . For methyl 4-formamido-3-methoxybenzoate, one could expect similar planarity and potential for intramolecular hydrogen bonding, which would influence its crystal packing and stability.
Chemical Reactions Analysis
Benzoate esters can undergo various substitution reactions, as seen with 4-methoxybenzo[b]thiophene, which underwent bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation . Methyl 4-formamido-3-methoxybenzoate could potentially participate in similar reactions, with the formamido group influencing the reactivity and directing further substitution.
Physical and Chemical Properties Analysis
The physical properties of benzoate esters, such as melting points and crystal structures, can vary significantly with different substituents, as shown by the polymorphs of methyl paraben . The chemical properties, including reactivity and stability, are influenced by the electronic structure, which can be analyzed through computational methods like Density Functional Theory (DFT) . The thermochemical properties, such as enthalpies of formation and combustion, can be determined experimentally and computationally, providing insight into the stability and potential energy content of the compound .
Scientific Research Applications
Improved Synthesis Methods
Methyl 4-formamido-3-methoxybenzoate has been a subject of research in the context of improved synthesis methods. For example, Murakami et al. (1971) described a new industrial synthesis of metoclopramide, utilizing methyl 4-amino-2-methoxybenzoate in the process. This synthesis involved several steps, including methylation, chlorination, and condensation, demonstrating the compound's role in complex chemical syntheses (Murakami, Inukai, Koda, & Nakano, 1971).
Biological Activity and Synthesis of Derivatives
Research by Badne, Swamy, Bhosale, & Kuberkar (2011) focused on the synthesis of novel derivatives of methoxybenzoate compounds and their antimicrobial activity. This study underscores the potential of methyl 4-formamido-3-methoxybenzoate derivatives in developing new antimicrobial agents (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Application in Organic Syntheses
The compound has applications in various organic syntheses. Popovski, Mladenovska, & Panovska (2010) detailed the synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate, using methyl 4-methoxybenzoate. This highlights the compound's role in the formation of complex organic molecules (Popovski, Mladenovska, & Panovska, 2010).
Thermochemical Properties
Flores et al. (2019) investigated the structural and thermochemical properties of methyl methoxybenzoates, including the 4-methoxy derivative. This research is crucial for understanding the physical characteristics of these compounds, which is important for their applications in various fields (Flores et al., 2019).
Enzyme Interactions
Bernhardt, Erdin, Staudinger, & Ullrich (1973) studied the interaction of enzymes with methoxybenzoate compounds. They discovered specific demethylation and hydroxylation activities, offering insights into biochemical pathways involving such compounds (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
methyl 4-formamido-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-7(10(13)15-2)3-4-8(9)11-6-12/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCVHNFCUTULQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630444 | |
Record name | Methyl 4-formamido-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formamido-3-methoxybenzoate | |
CAS RN |
700834-18-0 | |
Record name | Methyl 4-formamido-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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